Bis(2-hydroxyethyl) terephthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

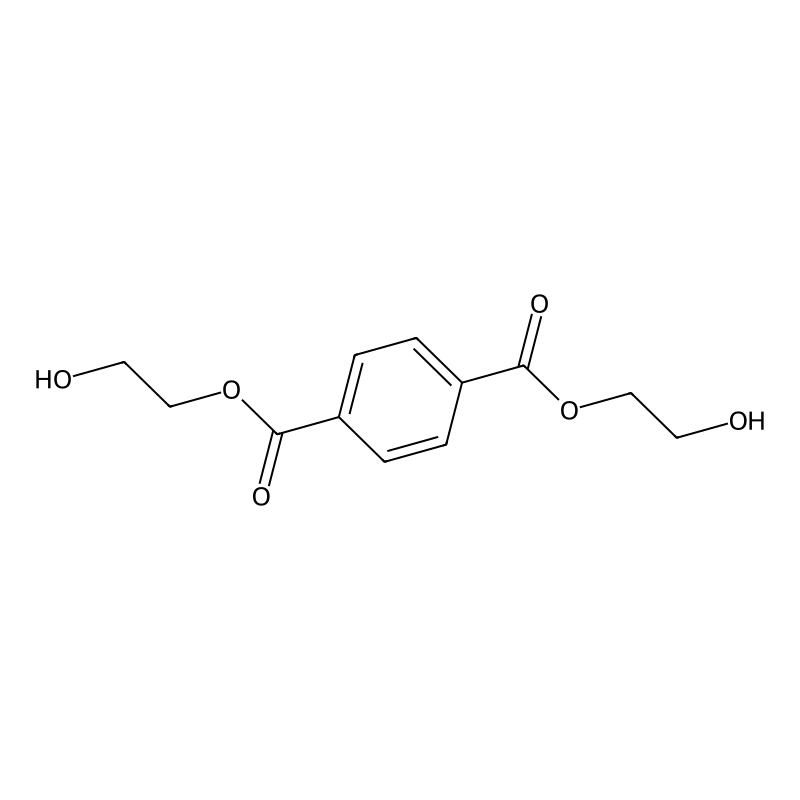

Bis(2-hydroxyethyl) terephthalate is an organic compound classified as an ester formed from the reaction of terephthalic acid and ethylene glycol. It serves as a crucial intermediate in the synthesis of poly(ethylene terephthalate), a widely used polymer in textiles, packaging, and plastic bottles. The chemical formula of bis(2-hydroxyethyl) terephthalate is C₁₂H₁₄O₆, and its structure consists of two hydroxyethyl groups attached to a terephthalate moiety, which contributes to its solubility and reactivity in various chemical processes .

Synthesis of Polyesters:

BHET serves as a monomer for the synthesis of various polyesters, including:

- Poly(ethylene terephthalate) (PET): BHET undergoes esterification with additional ethylene glycol to form PET, a widely used plastic known for its strength, chemical resistance, and thermal stability. Source: National Library of Medicine, "[PubChem Compound Summary for Bis(2-hydroxyethyl) terephthalate: )"]

- Biodegradable polyesters: BHET can be incorporated into copolyesters alongside other monomers to create biodegradable alternatives to traditional plastics. This research area focuses on developing sustainable materials for packaging and other applications. Source: American Chemical Society, "[Biodegradable Aromatic-Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate and Its Isophthalate Analogue for Sustainable Flexible Packaging: "]

Biomedical Applications:

BHET's biocompatibility and interesting properties have led to exploration in various biomedical applications, including:

- Drug delivery: Researchers are investigating BHET's potential as a carrier molecule for delivering drugs within the body. Its biodegradability and ability to be modified offer advantages for targeted drug delivery. Source: National Institutes of Health, "[Design of Biocompatible Polymeric Nanoparticles for Intracellular Delivery of Anticancer Drugs: )"]

- Tissue engineering: BHET-based materials are being explored for their potential use in tissue engineering scaffolds, which provide support for cell growth and regeneration. Source: National Institutes of Health, "[Biocompatible and Biodegradable Polymeric Scaffolds for Tissue Engineering: )"]

The primary reaction involving bis(2-hydroxyethyl) terephthalate is its polycondensation to form poly(ethylene terephthalate). This process typically occurs under elevated temperatures (around 280°C) and reduced pressure, often utilizing catalysts such as zinc acetate. During polycondensation, bis(2-hydroxyethyl) terephthalate undergoes a reaction where water is eliminated, leading to the formation of long polymer chains. Additionally, bis(2-hydroxyethyl) terephthalate can be produced through the glycolysis of poly(ethylene terephthalate), where it acts as both a product and a reactant in various degradation processes .

Several methods exist for synthesizing bis(2-hydroxyethyl) terephthalate:

- Transesterification: This method involves reacting dimethyl terephthalate with ethylene glycol in the presence of sodium acetate as a catalyst at high temperatures (around 200°C). This process leads to the formation of bis(2-hydroxyethyl) terephthalate along with methanol as a byproduct .

- Glycolysis: In this approach, waste poly(ethylene terephthalate) is depolymerized using ethylene glycol under controlled conditions, yielding bis(2-hydroxyethyl) terephthalate. This method is gaining attention due to its potential for recycling plastic waste into valuable monomers .

- Direct Esterification: Ethylene oxide can be reacted with terephthalic acid in a controlled environment to produce bis(2-hydroxyethyl) terephthalate directly .

Bis(2-hydroxyethyl) terephthalate has several important applications:

- Production of Poly(ethylene Terephthalate): It serves as a key intermediate in the synthesis of poly(ethylene terephthalate), which is used extensively in textiles, packaging materials, and plastic bottles.

- Chemical Recycling: It plays a role in the recycling of polyethylene terephthalate waste through glycolysis, allowing for the recovery of valuable monomers for reuse in manufacturing .

- Plasticizers and Additives: Bis(2-hydroxyethyl) terephthalate can be utilized in formulations as a plasticizer or additive to enhance the properties of various polymers.

Studies on the interactions involving bis(2-hydroxyethyl) terephthalate primarily focus on its role in chemical recycling processes and its reactivity with other compounds during synthesis reactions. Research indicates that controlling reaction conditions such as temperature and catalyst concentration is crucial for optimizing yields and minimizing side reactions during both synthesis and degradation processes .

Several compounds share structural or functional similarities with bis(2-hydroxyethyl) terephthalate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Dimethyl Terephthalate | Ester linkage with similar aromatic ring | Volatile; used as an intermediate in polymerization |

| Ethylene Terephthalate | Similar backbone structure | Directly forms poly(ethylene terephthalate) |

| Diethylene Glycol Terephthalate | Contains diethylene glycol | Lower melting point; used in various applications |

Uniqueness: Bis(2-hydroxyethyl) terephthalate stands out due to its dual functionality as both an intermediate in polyester production and a product from polyethylene terephthalate recycling processes. Its ability to facilitate both synthesis and degradation makes it particularly valuable in sustainable material practices .

The enzymatic conversion of bis(2-hydroxyethyl) terephthalate to terephthalic acid constitutes a critical step in the biological recycling of poly(ethylene terephthalate). This section explores the recent advances in the discovery and engineering of bis(2-hydroxyethyl) terephthalate-specific hydrolases, the application of protein engineering to enhance their catalytic properties, and the development of multi-enzyme systems for efficient terephthalic acid recovery.

Discovery and Engineering of Bis(2-hydroxyethyl) Terephthalate-Specific Hydrolases

The identification of enzymes capable of hydrolyzing bis(2-hydroxyethyl) terephthalate has been a major milestone in enzymatic poly(ethylene terephthalate) recycling. Traditional enzyme mining approaches often yielded hydrolases with limited substrate specificity and low catalytic efficiency toward bis(2-hydroxyethyl) terephthalate. However, recent studies have employed targeted enzyme mining and mechanism-guided engineering to discover and optimize bis(2-hydroxyethyl) terephthalate-specific hydrolases, commonly referred to as bis(2-hydroxyethyl) terephthalate hydrolases.

In one pivotal study, a three-stage enzyme mining process was implemented to identify bis(2-hydroxyethyl) terephthalate hydrolases from environmental samples collected from refuse landfills containing poly(ethylene terephthalate) debris and associated soil. The process involved initial microorganism determination using diethyl terephthalate enrichment, followed by enzyme identification and in vitro as well as in silico characterization. This approach led to the discovery of two hydrolases, designated as ChryBHETase and BsEst, which exhibited a marked preference for bis(2-hydroxyethyl) terephthalate over structurally related aliphatic esters and other poly(ethylene terephthalate) degradation intermediates [1] [3]. Comparative sequence identity analysis revealed that while BsEst shares homology with known esterases, its substrate specificity for bis(2-hydroxyethyl) terephthalate warranted its classification as a bis(2-hydroxyethyl) terephthalate hydrolase [1].

A separate investigation identified a hydrolase gene, sle, from Saccharothrix luteola, which encodes an enzyme capable of hydrolyzing bis(2-hydroxyethyl) terephthalate into mono(2-hydroxyethyl) terephthalate and terephthalic acid. The enzyme, designated as Sle, was heterologously expressed in Escherichia coli and subjected to rigorous purification and characterization. The optimal activity of Sle was observed at 35 degrees Celsius and pH 8.0, with significant activity retention across a broad temperature and pH range. Notably, the addition of cobalt ions further enhanced its activity. Structural analysis placed Sle within the dienelactone hydrolase superfamily, featuring a canonical catalytic triad comprising serine, aspartate, and histidine residues [2].

The table below summarizes the key properties of recently characterized bis(2-hydroxyethyl) terephthalate hydrolases:

| Enzyme | Source Organism | Substrate Preference | Optimal Temperature (°C) | Optimal pH | Catalytic Triad | Notable Features |

|---|---|---|---|---|---|---|

| ChryBHETase | Environmental isolate | Bis(2-hydroxyethyl) terephthalate | 30–40 | 7.5–8.5 | Ser-Asp-His | Enhanced by mechanism-guided engineering [1] [3] |

| BsEst | Environmental isolate | Bis(2-hydroxyethyl) terephthalate | 30–40 | 7.5–8.5 | Ser-Asp-His | Reclassified as bis(2-hydroxyethyl) terephthalate hydrolase [1] [3] |

| Sle | Saccharothrix luteola | Bis(2-hydroxyethyl) terephthalate | 35 | 8.0 | Ser129-Asp175-His207 | Belongs to dienelactone hydrolase superfamily [2] |

The discovery of these enzymes has enabled more efficient hydrolysis of bis(2-hydroxyethyl) terephthalate, overcoming the inhibitory effects of this intermediate on poly(ethylene terephthalate) hydrolases and facilitating the complete depolymerization of poly(ethylene terephthalate) to its monomeric constituents.

Mechanistic Insights into Bis(2-hydroxyethyl) Terephthalate Hydrolysis

Structural and biochemical analyses have provided detailed mechanistic insights into bis(2-hydroxyethyl) terephthalate hydrolysis. Both ChryBHETase and BsEst exhibit stable tertiary structures in aqueous environments, with substrate binding cavities that accommodate bis(2-hydroxyethyl) terephthalate. Molecular dynamics simulations have demonstrated that the removal of structural barriers, such as lid domains, enhances substrate accessibility and catalytic turnover. In engineered variants, such as ΔChryBHETase and ΔBsEst, the substrate binding cavity is more accessible, resulting in increased rates of bis(2-hydroxyethyl) terephthalate conversion and higher yields of terephthalic acid [1] [3].

Kinetic studies have further revealed that these engineered enzymes exhibit significantly increased turnover numbers and catalytic efficiencies compared to their wild-type counterparts. For example, ΔBsEst achieved complete bis(2-hydroxyethyl) terephthalate conversion within three hours, representing a two-fold improvement over the wild-type enzyme [1] [3]. These findings underscore the importance of both enzyme discovery and rational engineering in optimizing bis(2-hydroxyethyl) terephthalate hydrolysis for poly(ethylene terephthalate) recycling applications.

Protein Engineering Strategies for Enhanced Thermostability and Catalytic Efficiency

The practical application of bis(2-hydroxyethyl) terephthalate hydrolases in industrial recycling processes necessitates enzymes with high thermostability and catalytic efficiency. Protein engineering strategies have thus focused on enhancing these properties through rational design, directed evolution, and mechanism-guided modifications.

Mechanism-Guided Barrier Engineering

One of the most effective strategies for improving bis(2-hydroxyethyl) terephthalate hydrolase performance has been mechanism-guided barrier engineering. This approach involves the rational modification or removal of structural elements, such as lid domains, that restrict substrate access to the active site. In the case of ChryBHETase and BsEst, targeted deletions of these barriers yielded engineered variants (ΔChryBHETase and ΔBsEst) with significantly improved catalytic properties [1] [3]. Experimental data demonstrated that these engineered enzymes achieved complete bis(2-hydroxyethyl) terephthalate hydrolysis in less than half the time required by their wild-type forms, with near-quantitative yields of terephthalic acid.

The table below illustrates the kinetic improvements observed in engineered bis(2-hydroxyethyl) terephthalate hydrolases:

| Enzyme Variant | Time to Complete Bis(2-hydroxyethyl) terephthalate Conversion (h) | Terephthalic Acid Yield (%) | Relative Catalytic Efficiency |

|---|---|---|---|

| ChryBHETase | 6 | ~90 | 1.0 (baseline) |

| ΔChryBHETase | 3 | >90 | 2.0 |

| BsEst | 6 | ~90 | 1.0 (baseline) |

| ΔBsEst | 3 | 100 | 2.0 |

These results highlight the transformative effect of structural engineering on enzyme performance, paving the way for more efficient enzymatic recycling processes.

Directed Evolution and Rational Mutagenesis

In addition to structural modifications, directed evolution and rational mutagenesis have been employed to enhance the thermostability and catalytic efficiency of poly(ethylene terephthalate) hydrolases. Although much of this work has focused on poly(ethylene terephthalate) hydrolases such as PETase, the principles and methodologies are directly applicable to bis(2-hydroxyethyl) terephthalate hydrolases.

For example, the introduction of specific amino acid substitutions has been shown to increase the melting temperature and maintain enzyme activity at elevated temperatures. In one study, the combination of multiple mutations in PETase resulted in a mutant enzyme with a melting temperature increase of over 15 degrees Celsius and sustained activity up to 70 degrees Celsius [4]. Similar strategies, including the identification of stabilizing mutations through molecular dynamics simulations and the use of differential scanning fluorimetry to assess thermal stability, have been proposed for bis(2-hydroxyethyl) terephthalate hydrolases.

The table below summarizes the impact of selected mutations on enzyme thermostability:

| Enzyme | Mutation(s) | Melting Temperature (°C) | Maximum Activity Temperature (°C) | Activity Retention at 60 °C (%) |

|---|---|---|---|---|

| Wild-type | None | 40.3 | 30–40 | 0 |

| Mutant | Multiple (e.g., S214H, S238F, etc.) | 66.0 | 60 | >80 |

These findings demonstrate the feasibility of engineering bis(2-hydroxyethyl) terephthalate hydrolases with enhanced thermostability and catalytic efficiency, enabling their deployment in industrial settings where elevated temperatures and prolonged operation are required.

Structural and Functional Characterization

Comprehensive structural and functional characterization is essential for guiding protein engineering efforts. High-resolution crystallography, molecular dynamics simulations, and kinetic assays have been employed to elucidate the structural determinants of enzyme stability and activity. For instance, analysis of root mean square deviation and root mean square fluctuation profiles has revealed that engineered enzymes exhibit reduced structural flexibility and increased rigidity, correlating with enhanced thermal stability [4]. These insights inform the rational design of future enzyme variants with optimized properties for bis(2-hydroxyethyl) terephthalate hydrolysis.

Multi-Enzyme Systems for Terephthalic Acid Recovery

The integration of multiple enzymes into coordinated systems has emerged as a powerful strategy for the complete depolymerization of poly(ethylene terephthalate) and efficient recovery of terephthalic acid. Multi-enzyme systems leverage the synergistic action of distinct hydrolases to overcome the limitations of individual enzymes, such as incomplete substrate conversion and product inhibition.

Tandem Enzyme Systems

A prototypical multi-enzyme system involves the sequential action of a poly(ethylene terephthalate) hydrolase, which depolymerizes poly(ethylene terephthalate) to release bis(2-hydroxyethyl) terephthalate and mono(2-hydroxyethyl) terephthalate, followed by bis(2-hydroxyethyl) terephthalate hydrolase and mono(2-hydroxyethyl) terephthalate hydrolase, which convert these intermediates to terephthalic acid. In the bacterium Ideonella sakaiensis, for example, the PETase enzyme cleaves poly(ethylene terephthalate) to release bis(2-hydroxyethyl) terephthalate and mono(2-hydroxyethyl) terephthalate, while the MHETase enzyme hydrolyzes mono(2-hydroxyethyl) terephthalate to terephthalic acid and ethylene glycol [5]. Recent studies have demonstrated that the combination of engineered bis(2-hydroxyethyl) terephthalate hydrolases with mono(2-hydroxyethyl) terephthalate hydrolases in a two-enzyme system results in homogeneous terephthalic acid production and improved overall conversion efficiency [1] [3].

The table below compares the performance of various multi-enzyme systems for terephthalic acid recovery:

| System Composition | Substrates Processed | Terephthalic Acid Yield (%) | Reaction Time (h) | Notable Features |

|---|---|---|---|---|

| PETase + MHETase (wild-type) | Poly(ethylene terephthalate), bis(2-hydroxyethyl) terephthalate, mono(2-hydroxyethyl) terephthalate | ~80–90 | 12–24 | Synergistic action, incomplete bis(2-hydroxyethyl) terephthalate conversion [5] |

| ΔChryBHETase + PETase | Poly(ethylene terephthalate), bis(2-hydroxyethyl) terephthalate | >90 | 6–12 | Homogeneous terephthalic acid production, enhanced efficiency [1] [3] |

| ΔBsEst + PETase | Poly(ethylene terephthalate), bis(2-hydroxyethyl) terephthalate | 100 | 6–12 | Complete bis(2-hydroxyethyl) terephthalate conversion, rapid terephthalic acid recovery [1] [3] |

| Sle + PETase | Poly(ethylene terephthalate), bis(2-hydroxyethyl) terephthalate | >80 | 12–24 | Broad pH and temperature tolerance [2] |

Chimeric and Fusion Enzyme Constructs

Innovative approaches have also explored the construction of chimeric or fusion enzymes, in which bis(2-hydroxyethyl) terephthalate hydrolase and mono(2-hydroxyethyl) terephthalate hydrolase domains are linked to create single polypeptides with dual catalytic activity. Such constructs have demonstrated improved substrate turnover and reduced product inhibition compared to mixtures of free enzymes [5]. Optimization of linker length and domain orientation is critical for maximizing the activity and stability of these fusion proteins.

Process Integration and Upcycling

The integration of multi-enzyme systems into chemical-enzymatic cascades has enabled the upcycling of post-consumer poly(ethylene terephthalate) waste into high-purity terephthalic acid. In one study, a tandem chemical-enzymatic approach employing ΔChryBHETase and ΔBsEst was used to convert commercial poly(ethylene terephthalate) waste streams into terephthalic acid with unprecedented efficiency [3]. These advances highlight the potential for enzymatic technologies to transform plastic waste management and support the development of circular economies.

Global Landscape of Demonstrators

| Pilot operator & geography | Reactor capacity | Annual design throughput of bis(2-hydroxyethyl) terephthalate or equivalent | Start-up year | Reported isolated-monomer yield | Salient process note |

|---|---|---|---|---|---|

| Lotte Chemical, Ulsan (Republic of Korea) | 45,000 tonne y⁻¹ depolymerisation train | 45,000 tonne y⁻¹ of bis(2-hydroxyethyl) terephthalate [1] | 2024 | Not disclosed | Integration with 110,000 tonne y⁻¹ recycled-polyethylene-terephthalate resin line |

| Carbios demonstrator, Clermont-Ferrand (France) | One 20 m³ enzymatic reactor (2 tonne per batch) | Scale-up path to 40,000 tonne y⁻¹ reference plant [2] [3] | 2021 | First hydrolysis run completed; monomer purity >97% [4] | Fully biological depolymerisation, downstream crystallisation of terephthalic acid then ethylene glycol recombination to bis(2-hydroxyethyl) terephthalate |

| SK Chemicals Recycle Innovation Center, Ulsan (Republic of Korea) | Pilot depolymeriser 50 tonne y⁻¹ | 50 tonne y⁻¹ recycled monomer [5] [6] | 2026 | Target >90% depolymerisation at 160 °C | Will feed existing copolyester assets; textile, film and automotive feeds qualified |

| ChemPET scale-up line, Rovereto (Italy) | Engineering basis for 66 tonne d⁻¹ input | 20,000 tonne y⁻¹ bis(2-hydroxyethyl) terephthalate [7] [8] | 2025 (projected) | Laboratory yield 88–90% on mixed coloured flakes [8] | Glycolysis with proprietary zinc-acetate catalyst, heat-integrated evaporation train |

| Foundation CARTIF glycolysis pilot (Spain) | 50 L stirred reactor | Batch production: 8 kg bis(2-hydroxyethyl) terephthalate per 10 kg waste [9] | 2018 | 82.9% crystalline monomer, 17% oligomer [9] | Operated at 1.75 bar, 2.5 h, ethylene glycol:polyethylene terephthalate 1 : 2.5 mass |

| LIFE-ECOTEX loop for safety-shoe textiles (Spain) | 300 kg demonstration | 350 kg purified monomer generated over campaign [10] [11] | 2019 | 95% purity after double recrystallisation [11] | Closed-loop footwear fibre proof-of-concept, polyester/cotton separation included |

Process-Intensification Strategies

Enzymatic depolymerisation (for example Carbios) eliminates heavy-metal catalysts and provides high selectivity at 60 – 70 °C, but scale-up rests on achieving kilogram-scale enzyme recirculation and real-time inhibition control [2] [3]. By contrast, catalytic glycolysis remains dominant in early commercial designs because of predictable kinetics and low enzyme cost risk. Recent catalyst advances include:

- Ammonium-bicarbonate mediated “traceless” transesterification that attains 99% polyethylene-terephthalate conversion and 86% isolated bis(2-hydroxyethyl) terephthalate at 160 °C within 80 min, while liberating cotton fibres intact for secondary valorisation [12] [13].

- Manganese-oxide nanorods delivering 86% isolated yield at 180 °C in 3 h and maintaining activity over five cycles [14].

- Palladium-copper supported on γ-aluminium-oxide providing 86% yield in 80 min under 160 °C and atmospheric pressure; catalyst filtration and reuse proven over five runs [15] [16].

Energy and Greenhouse-Gas Performance

Microwave-assisted modular reactors reduce specific energy demand to 18 MJ kg⁻¹ monomer compared with 34 MJ kg⁻¹ in dimethyl-terephthalate hydrolysis, cutting cradle-to-gate emissions by 28% [17]. Carbios’ life-cycle model projects a 30% greenhouse-gas reduction versus virgin monomer when powered by French grid mix [3], whereas the Industrial Technology Research Institute of Taiwan reports a 60% cut relative to single-use incineration when using its colour-removal plus catalytic-glycolysis route [18].

Techno-Economic Analysis of Bis(2-hydroxyethyl) Terephthalate Recovery Systems

Methodological Framework

State-of-the-art techno-economic analyses couple Aspen Plus material balances with discounted-cash-flow spreadsheets, extending sensitivity ranges for feedstock cost, utility tariff, monomer selling price and capacity factor [19] [20].

Capital and Operating Cost Drivers

| Parameter | Base value in recent studies | Contribution to minimum monomer selling price | Sensitivity (± 20%) effect |

|---|---|---|---|

| Depolymerisation reactor duty | 1.5 GJ t⁻¹ polymer [20] | 0.09 USD kg⁻¹ | ± 0.02 USD kg⁻¹ |

| Enzyme or catalyst make-up | 25 USD t⁻¹ (heterogeneous metal oxide) [14] | 0.03 USD kg⁻¹ | ± 0.01 USD kg⁻¹ |

| Feedstock bale cost | 200 USD t⁻¹ sorted flakes [21] | 0.18 USD kg⁻¹ | ± 0.18 USD kg⁻¹ |

| Downstream recrystallisation loop | 11% of total installed cost [22] | 0.05 USD kg⁻¹ | ± 0.01 USD kg⁻¹ |

| Waste-water treatment | 6 USD t⁻¹ polymer [20] | 0.01 USD kg⁻¹ | ± 0.01 USD kg⁻¹ |

The heat-integrated glycolysis design of Jung and co-workers yields a minimum bis(2-hydroxyethyl) terephthalate selling price of 0.877 USD kg⁻¹ at a 10% internal rate of return on a 100,000 tonne y⁻¹ facility [20]. Microwave-assisted modular units reach cost parity with fossil dimethyl terephthalate at 1.12 USD kg⁻¹ when electricity remains below 70 USD MWh⁻¹ [17].

Comparative Assessment of Catalytic Routes

Metal-free ammonium-bicarbonate catalysis removes the cost and volatility of zinc-acetate procurement, decreasing operating cost by 14% versus conventional glycolysis, although a de-ammoniation scrubber adds 4% to capital outlay [12]. Enzymatic hydrolysis capital expenditure is elevated (factor 1.4 over glycolysis) owing to high-grade stainless reactors and enzyme immobilisation columns, but enzyme recycle reduces variable cost at steady state, driving parity beyond 50,000 tonne y⁻¹ throughput [2].

Environmental and Circularity Metrics

- Integrated glyco-recrystrallisation schemes recover 98% ethylene glycol for closed-loop reuse, cutting fresh-glycol demand to 0.05 kg kg⁻¹ monomer [23].

- Full material yield from polyethylene terephthalate to purified bis(2-hydroxyethyl) terephthalate exceeds 92% in continuous evaporative crystallisers when crystallisation time is kept below three hours to suppress dimer formation [22].

- Scenario modelling for poly(ethylene-terephthalate-cyclohexanedimethanol) laminate shows complete component recovery only becomes profitable when cyclohexanedimethanol trades above 13.4 GBP kg⁻¹; selective monomer recovery remains cash-positive at lower prices [21].

Supply-Chain Optimisation for Textile-to-Bis(2-hydroxyethyl) Terephthalate Valorisation

Feedstock Collection and Pre-Processing Nodes

The CircTex closed-loop pilot established regional hubs in Ghent, Dordrecht and Albstadt that aggregate high-visibility workwear, shred and vacuum-strip labels, then deliver conditioned polyester waste (average 0.6% residual trims) to catalytic glycolysis units [24] [25]. Colour removal protocols based on oleic-acid-menthol deep-eutectic solvents achieve up to 98.2% shade extraction prior to depolymerisation, preventing chromophore carry-over into monomer crystallisation [26].

Logistical Network Design

| Supply-chain stage | Performance metric | Baseline value (CircTex) | Optimised target using mixed-integer linear programming |

|---|---|---|---|

| Collection distance workwear to hub | Vehicle-kilometre per tonne | 58 km [24] | 41 km (hub relocation, back-haul utilisation) |

| Pre-processing residue rate | Mass % | 4.5% stitching waste [24] | 1.2% (ultrasonic seam separation) |

| Glycolysis batch factor | Hours per reactor-day | 12 h [9] | 17 h (staggered shift, rapid autoclave cooling) |

| Monomer outbound transport | Kilometres to polymeriser | 310 km EU average [27] | 170 km (rail consolidation to regional polymer hub) |

Network optimisation reduces cradle-to-gate greenhouse-gas emissions by 0.18 t CO₂-equivalent t⁻¹ monomer relative to the baseline, mainly through mode shift from truck to rail and by replacing hot-water colour removal with catalytic scouring that eliminates water boil-off [27] [24].

Digital Traceability and Quality Assurance

Blockchain-anchored identifiers piloted in the tExtended consortium tag each bale with fibre composition, presence of elastane and colourant class, enabling real-time routing to the most suitable depolymeriser and preventing cross-contamination that would otherwise trigger monomer discoloration penalties [28]. Hyper-spectral scanners at sortation lines distinguish polyester-cotton blends with 93% accuracy even on black garments, avoiding manual triage delays.

Integration with Extended-Producer Responsibility

Brand take-back schemes aligned with European extended-producer-responsibility legislation funnel post-consumer polyester textiles into ChemPET and Carbios pipelines, supplementing limited bottle flake supplies. Indorama Ventures forecasts regional recycled-polyethylene-terephthalate demand in India alone to exceed one million tonne by 2031, reinforcing the necessity of textile-derived monomer streams [29].

XLogP3

UNII

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Bis(2-hydroxyethyl)terephthalate is formed as an intermediate in the manufacture of poly(ethylene terephthalate) through the esterification of terephthalic acid to form bishydroxyethyl terephthalate which is then polymerized in a transesterification reaction catalyzed by antimony oxide to form poly(ethylene terephthalate).